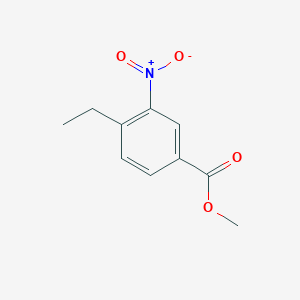

Methyl 4-ethyl-3-nitrobenzoate

Descripción

Significance of Benzoate (B1203000) Esters as Versatile Organic Synthons

Benzoate esters are a cornerstone class of compounds in organic chemistry, widely recognized for their utility as versatile synthetic intermediates. myskinrecipes.com Derived from benzoic acid, these esters are prevalent in nature, contributing to the fragrances and flavors of many fruits and flowers. google.com In the laboratory and in industry, they serve as crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. myskinrecipes.comgoogle.com The ester functional group can be readily transformed through reactions such as hydrolysis, transesterification, and reduction, allowing for diverse molecular modifications. google.comcacheby.com Furthermore, the aromatic ring of the benzoate moiety can undergo various substitution reactions, making these compounds highly adaptable synthons for creating a wide array of organic structures. cacheby.com

Importance of Nitroaromatic Compounds in Chemical Transformations

Nitroaromatic compounds, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. lookchem.comnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. nih.gov This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a feature that is heavily exploited in synthesis. scielo.br

Crucially, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (–NH₂), providing a gateway to the vast chemistry of anilines, which are precursors to dyes, pharmaceuticals, and other high-value chemicals. The diverse reactivity and functional group compatibility of nitroaromatics make them indispensable intermediates in the production of materials ranging from explosives and pesticides to complex pharmaceutical agents. nih.govresearchgate.net

Contextualization of Methyl 4-ethyl-3-nitrobenzoate within Substituted Aromatic Esters

This compound is a substituted aromatic ester that incorporates the key features of both benzoate esters and nitroaromatic compounds. Its structure consists of a benzene (B151609) ring substituted with a methyl ester group (–COOCH₃), an ethyl group (–CH₂CH₃), and a nitro group (–NO₂). The relative positions of these substituents (4-ethyl and 3-nitro on the methyl benzoate scaffold) dictate its specific chemical properties and reactivity.

This particular arrangement makes it an interesting subject for study. The interplay between the electron-withdrawing nitro group and the electron-donating ethyl group, mediated by the ester function, influences the electron density distribution around the aromatic ring and the reactivity of the ester itself. The compound serves as a specific example of how polysubstitution on a benzene ring allows for the fine-tuning of molecular properties. It is primarily utilized in organic synthesis as an intermediate for creating more complex molecules. myskinrecipes.com

Scope and Research Significance for Future Investigations

While this compound is available commercially as a synthetic building block, detailed studies on its specific reactivity and applications are not extensively documented in current literature. bldpharm.comaablocks.com The research significance of this compound lies in its potential as a specialized intermediate.

Future investigations could focus on several key areas:

Synthetic Utility : Exploring its use in the synthesis of novel heterocyclic compounds or pharmacologically active agents. The reduction of the nitro group to an amine would yield Methyl 3-amino-4-ethylbenzoate, a substituted anthranilic acid derivative that could serve as a precursor to quinazolines or other fused heterocycles.

Medicinal Chemistry : Given that nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy and as fluorescent probes, the specific substitution pattern of this compound could offer unique properties for such applications. mdpi.com

Materials Science : Aromatic esters and nitro compounds are used in the development of polymers and dyes. nih.gov The defined structure of this molecule could be exploited to create materials with specific electronic or optical properties.

The compound represents an opportunity to explore structure-activity relationships, where the ethyl group at the 4-position could modulate the biological activity or physical properties compared to its simpler, more studied analog, methyl 3-nitrobenzoate.

Chemical and Physical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51885-79-1 | myskinrecipes.combldpharm.com |

| Molecular Formula | C₁₀H₁₁NO₄ | myskinrecipes.combldpharm.com |

| Molecular Weight | 209.20 g/mol | bldpharm.com |

| MDL Number | MFCD12172999 | bldpharm.com |

Detailed Research Findings

Specific research focused solely on this compound is limited. However, its synthesis and reactivity can be inferred from established methods for analogous compounds.

Synthesis

The synthesis of this compound would likely follow one of two primary synthetic routes common for substituted nitrobenzoates:

Nitration of a Precursor Ester : The most direct route would be the electrophilic nitration of Methyl 4-ethylbenzoate (B1233868). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The directing effects of the substituents on the ring (the ester is meta-directing, while the ethyl group is ortho-, para-directing) would need to be carefully considered to achieve the desired 3-nitro regioisomer.

Esterification of a Precursor Acid : An alternative pathway involves the esterification of 4-ethyl-3-nitrobenzoic acid. This can be achieved through Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. google.com Other methods, such as using N-bromosuccinimide (NBS) as a catalyst, have also been reported for the esterification of substituted nitrobenzoic acids. mdpi.com

Spectroscopic and Reactivity Analysis

While specific spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on data from similar compounds like ethyl 4-nitrobenzoate (B1230335) and methyl 3-nitrobenzoate. scirp.orgaiinmr.comnih.gov

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong characteristic absorption bands. A strong peak around 1715-1730 cm⁻¹ would correspond to the C=O stretching of the ester. scirp.orgchegg.com Two distinct peaks, typically around 1525 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric), would indicate the presence of the nitro (NO₂) group. scirp.orgchegg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, distinct signals would appear for the aromatic protons, the methyl ester protons (a singlet around 3.9 ppm), and the ethyl group protons (a quartet and a triplet). The electron-withdrawing effect of the nitro and ester groups would cause the aromatic protons to appear in the downfield region (typically >7.5 ppm). rsc.org In the ¹³C NMR spectrum, the carbonyl carbon of the ester would resonate at a characteristic downfield shift (around 164-166 ppm). aiinmr.comrsc.org

Reactivity : The chemical reactivity is dominated by its functional groups. The nitro group can be reduced to an amine using various reducing agents, such as H₂ gas with a palladium catalyst. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can participate in further substitution reactions, with the existing substituents directing the position of new entrants.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-ethyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGPCEXMZGXMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620389 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-79-1 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemical Transformations

Established Strategies for the Esterification of Benzoic Acids

Esterification is a foundational reaction in organic synthesis, and several methods have been developed for the conversion of carboxylic acids, such as 4-ethylbenzoic acid, into their corresponding esters.

The Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process typically employs an excess of the alcohol to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comyoutube.com

For the synthesis of methyl 4-ethylbenzoate (B1233868), the precursor to the target compound, 4-ethylbenzoic acid is reacted with methanol (B129727). Common strong acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (pTSA). masterorganicchemistry.comkhanacademy.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester. organic-chemistry.org

Key aspects of Fischer Esterification:

Reversibility: The reaction is an equilibrium process. masterorganicchemistry.com

Driving the Reaction: To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

Catalyst: A strong acid is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack. khanacademy.org

While Fischer esterification is robust, several alternative methods have been developed to overcome its limitations, such as the need for strong acids and high temperatures, or to improve yields with sensitive substrates.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts offers advantages in terms of easier separation, reusability, and often milder reaction conditions. Modified Montmorillonite K10 clay, for example, has been shown to be an effective catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov Benzoic acids with both electron-donating and electron-withdrawing groups react efficiently with alcohols like methanol to provide high yields. ijstr.orgepa.gov

N-Bromosuccinimide (NBS) Catalysis: N-bromosuccinimide has been identified as an efficient metal-free catalyst for the direct esterification of aryl carboxylic acids. nih.gov This method is tolerant of air and moisture and allows for a simple synthetic and isolation procedure, providing excellent yields of aromatic esters. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted Fischer esterification, particularly in a sealed-vessel, can significantly reduce reaction times. researchgate.net For some substrates, this technique has been shown to improve yields compared to conventional heating methods. researchgate.net

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, pTSA | Excess alcohol, reflux | Low cost, scalable | masterorganicchemistry.comorganic-chemistry.org |

| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K-10 | Solvent-free, heat | Reusable catalyst, environmentally benign | ijstr.orgepa.gov |

| NBS Catalysis | N-Bromosuccinimide (NBS) | Neat, 70°C | Metal-free, simple procedure, high yields | nih.gov |

| Microwave-Assisted | H₂SO₄ | Sealed vessel, microwave irradiation (e.g., 130°C, 15 min) | Rapid reaction times | researchgate.net |

Regioselective Nitration of Aromatic Systems

The second crucial step in the synthesis is the nitration of the intermediate, methyl 4-ethylbenzoate. The success of this step depends on controlling the regioselectivity to ensure the nitro group is introduced at the correct position on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. In nitration, a nitro group (-NO₂) replaces a hydrogen atom on the aromatic ring. The position of this substitution is governed by the nature of the substituents already present on the ring. unizin.org

Substituents influence both the reactivity of the ring and the orientation of the incoming electrophile. unizin.orglibretexts.org They are broadly classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. pressbooks.pub

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene towards electrophiles. They are typically ortho-, para-directors. Alkyl groups, such as the ethyl group (-CH₂CH₃) in methyl 4-ethylbenzoate, are weak activators and ortho-, para-directors. savemyexams.comchemguide.co.uk

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. Most deactivating groups are meta-directors. The methyl ester group (-COOCH₃) is a deactivating group due to its electron-withdrawing resonance and inductive effects, and it directs incoming electrophiles to the meta position. echemi.comrsc.org

In the case of methyl 4-ethylbenzoate, the ring has two substituents. The ethyl group at position 4 directs incoming electrophiles to the ortho positions (3 and 5). The methyl ester group at position 1 directs to the meta positions (3 and 5). In this scenario, the directing effects of both groups are cooperative, reinforcing the substitution at the 3- and 5-positions. This leads to the desired product, Methyl 4-ethyl-3-nitrobenzoate.

| Substituent | Example | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| Alkyl | -CH₃, -CH₂CH₃ | Activating (Weak) | Ortho, Para | savemyexams.comchemguide.co.uk |

| Ester | -COOCH₃ | Deactivating (Moderate) | Meta | echemi.com |

| Nitro | -NO₂ | Deactivating (Strong) | Meta | libretexts.orgpressbooks.pub |

| Halogen | -Cl, -Br | Deactivating (Weak) | Ortho, Para | unizin.orglibretexts.org |

The most common method for aromatic nitration is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgma.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. ma.eduwebassign.net

The nitration of methyl benzoate (B1203000), a structurally similar compound, is a well-documented procedure that serves as an excellent model. orgsyn.orgmnstate.edu The reaction is highly exothermic and requires careful temperature control, typically being carried out in an ice bath to maintain a temperature between 0°C and 15°C. rsc.orgorgsyn.org Adding the mixed acid slowly to the cooled substrate solution is crucial to prevent overheating and the formation of unwanted byproducts, such as dinitrated compounds. webassign.netorgsyn.org After the addition is complete, the reaction mixture is typically stirred for a short period before being poured onto ice to precipitate the solid product, which can then be isolated by filtration. rsc.orgmnstate.edu This protocol is directly applicable to the nitration of methyl 4-ethylbenzoate to yield this compound.

Beyond traditional mixed acid, other reagents have been explored for aromatic nitration. Cerium(IV) ammonium (B1175870) nitrate, (NH₄)₂Ce(NO₃)₆ or CAN, is a versatile oxidant that can also serve as a nitrating agent for certain aromatic compounds, often under milder conditions than mixed acid. researcher.lifersc.org

Nitration with CAN is typically performed in an organic solvent like acetonitrile (B52724). researcher.life The mechanism is believed to differ from the mixed acid pathway and may involve a single-electron transfer process or the formation of a nitronium ion in the presence of the aromatic substrate. researcher.lifersc.org Studies on the nitration of benzene and various alkylbenzenes with CAN in acetonitrile have shown selectivities that are similar to those observed with nitric acid under the same conditions. rsc.org This suggests that CAN could be a viable alternative for the nitration of methyl 4-ethylbenzoate, potentially offering advantages in terms of reaction conditions and safety. However, the selectivity and yield can be highly substrate-dependent, and side reactions, such as side-chain substitution, can sometimes occur. researcher.life

Synthetic Pathways for Alkyl and Halo-Substituted Nitrobenzoate Precursors

The synthesis of specifically substituted aromatic compounds like this compound relies on the strategic introduction of functional groups onto a benzene ring. The order of these reactions is crucial, as existing substituents influence the position and reactivity of subsequent additions. The preparation of precursors, such as alkylated and halogenated nitrobenzoates, involves well-established but carefully controlled chemical transformations.

Introduction of Alkyl Chains onto Aromatic Rings

The most prominent method for attaching alkyl chains to an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orglibretexts.orgchemistrystudent.com

The mechanism begins with the Lewis acid activating the alkyl halide to generate a carbocation electrophile. libretexts.org For the introduction of an ethyl group, ethyl chloride or ethyl bromide would be used. The aromatic ring, acting as a nucleophile, then attacks this carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com Finally, a base removes a proton from the carbon atom that formed the new bond with the alkyl group, restoring the ring's aromaticity and yielding the alkylated product. youtube.com

Key challenges in Friedel-Crafts alkylation include:

Polyalkylation : The product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups. libretexts.org

Carbocation Rearrangement : If the alkyl halide can form a more stable carbocation through a hydride or alkyl shift, rearrangement will occur. libretexts.orgyoutube.com This is a concern for alkyl chains longer than two carbons but is not an issue when introducing an ethyl group.

To synthesize a precursor for this compound, one might start with methyl benzoate and attempt to introduce an ethyl group. However, the ester group is deactivating, making Friedel-Crafts reactions challenging under standard conditions. Therefore, a more common strategy involves alkylating benzene or toluene (B28343) first and then carrying out subsequent transformations.

Table 1: Examples of Friedel-Crafts Alkylation Conditions

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Benzene | Ethyl Chloride | AlCl₃ | Ethylbenzene | wikipedia.org |

| Benzene | Propyl Chloride | AlCl₃ | Isopropylbenzene | libretexts.orgyoutube.com |

| Toluene | Ethyl Bromide | FeBr₃ | Ethyltoluene | chemistrystudent.com |

Halogenation Reactions of Aromatic Esters

Halogenation is another key electrophilic aromatic substitution reaction used to introduce halogen atoms (Cl, Br) onto an aromatic ring. wikipedia.org When the substrate is an aromatic ester, such as methyl benzoate, the reaction requires a catalyst due to the deactivating nature of the ester group. wordpress.com The ester group directs incoming electrophiles to the meta position.

For bromination, molecular bromine (Br₂) is used with a Lewis acid catalyst like iron(III) bromide (FeBr₃). wordpress.combrainly.com The catalyst polarizes the bromine-bromine bond, creating a potent electrophile (Br⁺) that can be attacked by the electron-rich (though deactivated) aromatic ring. wordpress.commasterorganicchemistry.com The mechanism proceeds through the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the halogenated ester. masterorganicchemistry.com A similar process occurs for chlorination using chlorine (Cl₂) and a catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organicchemistrytutor.comgoogle.com

The introduction of a halogen can be a strategic step in a multi-step synthesis, where the halogen may later be displaced or used to influence the regioselectivity of other reactions.

Table 2: Conditions for Halogenation of Aromatic Esters

| Substrate | Halogenating Agent | Catalyst | Primary Product | Reference(s) |

|---|---|---|---|---|

| Methyl Benzoate | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Methyl 3-bromobenzoate | wordpress.combrainly.com |

| Methyl Benzoate | Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Methyl 3-chlorobenzoate | organicchemistrytutor.com |

| Methyl p-toluate | Chlorine (Cl₂) | Ferric Chloride (FeCl₃) / Iodine | Methyl 3-chloro-4-methylbenzoate | google.com |

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. For the production of nitrobenzoates, several advanced and green chemistry approaches have been explored to overcome the limitations of traditional batch processing, such as poor heat management and the use of hazardous reagents.

Continuous Flow Synthesis Techniques for Nitrobenzoate Production

Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks in large-scale batch reactors due to the potential for thermal runaway. beilstein-journals.org Continuous flow chemistry offers a powerful solution to these challenges. google.com In a flow system, reagents are continuously pumped through narrow-diameter tubes or microreactors where they mix and react. nih.gov

The key advantages of this technique for nitrobenzoate production include:

Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of the heat generated during nitration, preventing dangerous temperature spikes. ewadirect.com

Enhanced Safety : The small volume of reactants present in the reactor at any given moment significantly minimizes the risk associated with handling potentially explosive nitrating mixtures. nih.gov

Precise Reaction Control : Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to improved yields and selectivity, and reducing the formation of unwanted byproducts like dinitrated compounds. nih.govewadirect.com

Scalability : Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactions. ewadirect.com

This approach has been successfully applied to the nitration of various aromatic compounds, demonstrating its feasibility for industrial-scale production of nitroaromatics. beilstein-journals.org

Catalytic Synthesis utilizing Heterogeneous Catalysts (e.g., Zeolites)

A central goal of green chemistry is to replace hazardous and waste-generating reagents with recyclable, solid catalysts. In the context of nitrobenzoate synthesis, heterogeneous catalysts like zeolites have shown significant promise. Zeolites are microporous, crystalline aluminosilicates with well-defined structures that can function as solid acid catalysts.

Their applications in relevant synthetic steps include:

Friedel-Crafts Alkylation : Zeolites can replace traditional Lewis acids like AlCl₃ in alkylation reactions. wikipedia.org This avoids the formation of corrosive byproducts and the difficult, aqueous work-up required to remove the catalyst. Zeolite catalysts can be filtered off and reused, making the process more economical and environmentally friendly. acs.org

Nitration : Sulfated zeolites have been investigated as solid acid catalysts for the nitration of aromatic compounds. researchgate.net These catalysts can promote the formation of the nitronium ion (NO₂⁺) from nitric acid, offering a potential alternative to the highly corrosive mixed acid (H₂SO₄/HNO₃) system.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysts

| Reaction | Homogeneous Catalyst | Heterogeneous Catalyst | Advantages of Heterogeneous Catalyst | Reference(s) |

|---|---|---|---|---|

| Alkylation | AlCl₃, FeCl₃ | Zeolites (e.g., H-Beta) | Reusable, non-corrosive, simple separation | wikipedia.orgacs.org |

| Nitration | Sulfuric Acid (H₂SO₄) | Sulfated Zeolites, Sulfated Zirconia | Reduced corrosion, potential for reuse, milder conditions | researchgate.net |

Microwave and Ultrasound Irradiation in Reaction Acceleration

The use of alternative energy sources like microwave and ultrasound irradiation represents another significant advance in green synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.

Microwave-Assisted Synthesis : Microwave irradiation accelerates reactions by a mechanism known as dielectric heating. nih.gov Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat quickly and uniformly throughout the bulk of the solution. youtube.com This is in contrast to conventional heating, where heat is transferred slowly from the vessel walls inward. For the synthesis of nitroaromatics, microwave assistance has been shown to reduce reaction times from hours to minutes and improve yields. researchgate.netrasayanjournal.co.in

Ultrasound-Assisted Synthesis (Sonochemistry) : The application of high-intensity ultrasound to a liquid medium induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates transient, localized hot spots with extremely high temperatures and pressures. nsf.gov This phenomenon can enhance reaction rates by increasing mass transfer between phases and promoting the formation of reactive intermediates. Sonochemistry has been successfully employed for the synthesis and reduction of nitroaromatic compounds. nih.govingentaconnect.com

Table 4: Effect of Microwave and Ultrasound on Reaction Times

| Reaction Type | Conventional Method (Time) | Microwave-Assisted (Time) | Ultrasound-Assisted (Time) | Reference(s) |

|---|---|---|---|---|

| Nitration of Benzene | 30-60 min | 2.5-10 min | Not widely reported for nitration | researchgate.net |

| Hydrolysis of Benzamide | 60 min | 7 min | N/A | rasayanjournal.co.in |

| Reduction of Nitroaromatics | 1-12 hours | N/A | 10-60 min | nsf.govingentaconnect.com |

Solvent-Free and Aqueous Medium Reactions for Environmental Sustainability

The synthesis of nitroaromatic compounds, including esters like this compound, has traditionally relied on methods that pose significant environmental and safety challenges. Conventional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, a notoriously corrosive and hazardous combination that generates large volumes of acidic waste and can lead to unwanted side reactions and over-nitration. researchgate.netorgchemres.orgacs.org In response to these drawbacks, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies, with a particular focus on minimizing or eliminating the use of hazardous solvents. orgchemres.org This section details the progress in solvent-free (solid-state) and aqueous medium reactions as environmentally benign alternatives for the synthesis of nitroaromatic compounds.

Aqueous Medium Reactions

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. However, its use in organic synthesis is often limited by the poor solubility of nonpolar aromatic substrates. Despite this challenge, innovative approaches have been developed to facilitate nitration in aqueous environments.

One effective strategy involves the use of surfactants. Research has shown that an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature can serve as a mild and highly regioselective medium for the nitration of various aromatic compounds. researchgate.net The SDS micelles create a microenvironment that can solubilize the aromatic substrate, and the interfacial region around the micelles is believed to be conducive to the formation of the necessary nitronium ions (NO₂⁺) even with dilute acid. researchgate.net This method avoids the need for corrosive concentrated acids and organic solvents. researchgate.net

Another approach is photochemical nitration, which has been demonstrated for compounds like phenol (B47542) and salicylic (B10762653) acid in the presence of UV radiation. mjcce.org.mk These reactions can be carried out in water using nitrite (B80452) ions as the nitrogen source, proceeding through a proposed nitrogen dioxide radical (NO₂•) mechanism. mjcce.org.mk Recent studies have further explored the use of dilute aqueous nitric acid as both the nitrating agent and a self-catalyst, sometimes enhanced with methods like ultrasonic irradiation or microwaves to improve yields and reaction times. nih.govfrontiersin.org

| Aromatic Substrate | Nitrating System | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Phenol | Dilute HNO₃ / aq. SDS | Room Temperature | High yield and high regioselectivity for the para-isomer. | researchgate.net |

| Mesitylene / m-Xylene | Dilute aqueous HNO₃ | Room Temp / Ultrasound / Microwave | Effective nitration without co-acids or organic solvents. | nih.govfrontiersin.org |

| Salicylic Acid | NaNO₂ / H₂O | UV Irradiation | Demonstrates a photochemical pathway for nitration in an aqueous medium. | mjcce.org.mk |

Solvent-Free and Solid-Supported Reactions

Eliminating the solvent entirely represents a significant step toward a more sustainable chemical process. Solvent-free, or solid-state, reactions reduce waste, can lower energy consumption, and simplify product purification. researchgate.net A prominent strategy in this area is the use of solid-supported nitrating agents. researchgate.net

This method involves adsorbing an inorganic nitrate, such as bismuth nitrate, copper (II) nitrate, or magnesium nitrate, onto a solid support like silica (B1680970) gel. researchgate.netnih.gov This solid-phase reagent can then be heated with the aromatic substrate to achieve nitration. The solid support can provide catalytic effects, enhance selectivity, and is easily filtered from the reaction mixture, allowing for potential recycling and significantly reducing waste streams. researchgate.netncl.res.in For instance, zeolite H-beta has been used as a recyclable catalyst with a stoichiometric amount of nitric acid and acetic anhydride (B1165640), offering high yields and regioselectivity for various aromatic compounds. acs.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another emerging solvent-free technique. rsc.org This approach has been successfully applied to the nitration of arenes using stable, organic nitrating reagents, thereby decreasing solvent usage while maintaining high reactivity and selectivity. rsc.org These solid-state methods avoid the hazards of mixed acids and the environmental impact of organic solvents, presenting a cleaner and safer path for the production of nitroaromatics. researchgate.net

| Methodology | Nitrating System | Support/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Reaction | Inorganic Nitrates (e.g., Mg(NO₃)₂) | Silica Gel (SiO₂) | Avoids corrosive acids; easy separation of catalyst; reduced waste. | researchgate.net |

| Catalytic Nitration | HNO₃ / Acetic Anhydride | Zeolite H-Beta | High regioselectivity; recyclable catalyst; clean synthesis. | acs.org |

| Mechanochemistry | Saccharin-derived organic nitrating reagent | None (Ball Milling) | Minimal solvent use; mild conditions; high efficiency. | rsc.org |

| Solid Acid Catalysis | Fuming or 65% HNO₃ | P/Mo/SiO₂ | Enables continuous processing under solventless conditions. | researchgate.net |

The advancement of both aqueous and solvent-free nitration methodologies offers promising, environmentally sustainable alternatives to conventional processes. The application of these green chemistry principles is crucial for the future industrial synthesis of this compound and other valuable nitroaromatic compounds.

Reaction Mechanisms and Chemical Transformations of Methyl 4 Ethyl 3 Nitrobenzoate Analogs

Mechanistic Insights into Electrophilic Aromatic Substitution (Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.gov The nitration of benzoate (B1203000) analogs, a key step in the synthesis of compounds like methyl 4-ethyl-3-nitrobenzoate, provides a classic example of how substituents govern reactivity and regioselectivity. The reaction typically involves the generation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, usually sulfuric acid. libretexts.orgmasterorganicchemistry.com The electron-deficient nitronium ion is then attacked by the electron-rich π system of the aromatic ring. masterorganicchemistry.comaiinmr.com

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene (B151609) ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. chemistrysteps.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com They generally direct incoming electrophiles to the ortho and para positions. The ethyl group in this compound is a weak activating group. Alkyl groups, through an inductive effect, increase the electron density of the ring. msu.edu

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. masterorganicchemistry.com Most deactivating groups direct incoming electrophiles to the meta position. chemistrysteps.com The methyl ester (-COOCH₃) and nitro (-NO₂) groups are both deactivating groups. msu.eduassets-servd.host The ester group deactivates the ring through resonance, pulling electron density away from the ring. The nitro group is a powerful deactivating group due to both inductive and resonance effects. msu.edu

In the case of a disubstituted benzene ring, such as in an analog like methyl 4-ethylbenzoate (B1233868), the directing effects of both the ethyl and the methyl ester groups must be considered. The activating ethyl group directs ortho and para, while the deactivating methyl ester group directs meta. The nitration of methyl 4-ethylbenzoate would therefore be expected to yield a mixture of isomers, with the position of the incoming nitro group influenced by the combined electronic and steric effects of the existing substituents.

The regioselectivity of nitration can be rationalized by examining the stability of the carbocation intermediate, also known as the arenium ion or sigma complex, that is formed during the reaction. assets-servd.hostdntb.gov.ua The attack of the nitronium ion on the aromatic ring disrupts the aromaticity and forms a resonance-stabilized carbocation. mnstate.edu

For an activating group, the positive charge in the arenium ion can be delocalized onto the substituent in the ortho and para attack, leading to a more stable intermediate. For a deactivating group, meta attack is favored because the positive charge is not placed on the carbon atom bearing the electron-withdrawing group, which would be highly destabilizing. chemistrysteps.com

Computational studies using density functional theory (DFT) have provided deeper insights into the potential energy surfaces of nitration reactions. dntb.gov.uaresearchgate.net These studies have identified multiple intermediates, including an initial π-complex, an oriented reaction complex, and the sigma complex. researchgate.netnih.gov The transition state leading to the sigma complex is generally considered the rate-determining step. nih.gov The relative energies of the transition states for ortho, meta, and para attack determine the product distribution.

Reduction of Nitro Groups to Amino Derivatives

The reduction of the nitro group to an amino group is a crucial transformation, as aromatic amines are valuable synthetic intermediates. Several methods are available for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitroarenes. commonorganicchemistry.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, and a source of hydrogen gas (H₂). commonorganicchemistry.comacs.org

The mechanism of catalytic hydrogenation is believed to involve the following key steps:

Adsorption: Both the nitroaromatic compound and hydrogen gas are adsorbed onto the surface of the metal catalyst. researchgate.net

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is sequentially reduced to the amine. This process is thought to proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species. rsc.orgmdpi.com

Desorption: The final aniline (B41778) product desorbs from the catalyst surface.

The reaction can proceed through a direct pathway, involving the formation of nitroso and N-phenylhydroxylamine intermediates, or a condensation pathway, which involves the formation of intermediates with azo groups. researchgate.net The specific pathway can be influenced by the catalyst, solvent, and reaction conditions.

Table 1: Common Catalysts for Nitroarene Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas), various solvents (e.g., ethanol, ethyl acetate) | Highly active and widely used. Can sometimes lead to dehalogenation if other halogens are present. commonorganicchemistry.com |

| Platinum(IV) oxide (PtO₂) | H₂ (gas), acidic or neutral conditions | A versatile and effective catalyst. |

Reductions using metals in acidic or aqueous media offer an alternative to catalytic hydrogenation, particularly when other functional groups that are sensitive to hydrogenation are present. commonorganicchemistry.com Common metals used for this purpose include iron (Fe), zinc (Zn), and tin (Sn). nm.gov

The reduction of nitroaromatic compounds with zero-valent iron (Fe⁰) has been extensively studied, particularly in the context of environmental remediation. nm.govspringerprofessional.de In this process, the iron metal acts as the reducing agent, being oxidized from Fe⁰ to Fe²⁺ or Fe³⁺. The reaction is typically carried out in an aqueous, often acidic, environment.

The mechanism is thought to involve the transfer of electrons from the metal surface to the nitroaromatic compound. rsc.org The reaction rate can be influenced by factors such as the surface area of the metal, pH, and the presence of other substances in the solution. nm.gov Intermediates such as nitrosobenzene (B162901) have been identified in the reduction of nitrobenzene (B124822) by iron. nm.gov

Table 2: Common Metals for Nitro Group Reduction

| Metal | Typical Conditions | Notes |

|---|---|---|

| Iron (Fe) | Acidic conditions (e.g., HCl, acetic acid) | A classic and cost-effective method. commonorganicchemistry.com |

| Zinc (Zn) | Acidic or neutral conditions | Can be used to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on electron-deficient aromatic rings. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. libretexts.orgnih.gov

For an SNA reaction to proceed, two main conditions must be met:

The aromatic ring must be substituted with one or more powerful electron-withdrawing groups.

There must be a good leaving group (typically a halide) on the ring.

The mechanism of SNA generally proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing groups at the ortho and para positions.

Loss of the Leaving Group: The leaving group departs, taking its bonding electrons with it, and the aromaticity of the ring is restored.

The presence of the nitro group in analogs of this compound, especially if positioned ortho or para to a leaving group, would significantly facilitate nucleophilic aromatic substitution. The reaction would be less likely if the nitro group is in the meta position, as it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Displacement of Halide and Nitro Groups by Nucleophiles

The chemical reactivity of aromatic systems like this compound is significantly influenced by the substituents on the benzene ring. The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.uknih.gov This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

In analogs of this compound, both halide and nitro groups can function as leaving groups in SNAr reactions. The substitution occurs when a nucleophile attacks the carbon atom bearing the leaving group. mdpi.com The nitro group, in particular, is a powerful activating group for SNAr reactions, and in some cases, can itself be displaced by a nucleophile. nih.govnih.gov The leaving ability of the nitro group (nucleofugicity) is often higher than that of halogens, especially when the aromatic ring is activated by other electron-withdrawing substituents. nih.gov

The general mechanism involves the initial addition of the nucleophile to the electron-deficient ring to form the Meisenheimer complex. mdpi.com This step is typically the rate-determining step of the reaction. The negative charge is delocalized over the aromatic system and is stabilized by the electron-withdrawing groups, particularly the nitro group. nih.gov In the second step, the leaving group (halide or nitrite) is eliminated, and the aromaticity of the ring is restored. mdpi.com

Recent studies have also identified concerted SNAr (cSNAr) mechanisms where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single step, without the formation of a stable Meisenheimer intermediate. nih.gov However, the classical two-step mechanism is widely accepted for highly activated systems like nitroaromatics. nih.gov

Influence of Electronic and Steric Factors on Reactivity

The efficiency and regioselectivity of nucleophilic aromatic substitution reactions are governed by both electronic and steric factors.

Electronic Factors: The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. nih.gov These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the rate-determining step. nih.gov The more EWGs present, especially in the ortho and para positions relative to the leaving group, the faster the reaction.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OCH₃) groups, deactivate the ring towards nucleophilic attack by increasing electron density and destabilizing the anionic intermediate.

Nucleophile Strength: The reactivity is also influenced by the nucleophile itself. Stronger nucleophiles generally react faster. The specific interactions between the nucleophile and the electrophilic aromatic substrate can significantly affect the reaction pathway. researchgate.net

Steric Factors: The size of the substituents near the reaction site can hinder the approach of the incoming nucleophile, a phenomenon known as steric hindrance.

In highly substituted analogs, such as ethyl 2,4,6-trimethyl-3-nitrobenzoate, the methyl groups flanking the reaction site create significant steric hindrance. This can slow down the rate of nucleophilic substitution compared to less substituted analogs.

The steric bulk of the nucleophile is also a critical factor. Larger, more sterically demanding nucleophiles will react more slowly than smaller ones, particularly when attacking a sterically crowded carbon atom.

The interplay of these factors is summarized in the table below.

| Factor | Influence on SNAr Reactivity | Rationale |

| Electronic | ||

| Electron-Withdrawing Groups (-NO₂, -CN, -CF₃) | Increase Rate | Stabilize the negative charge of the Meisenheimer intermediate. nih.gov |

| Electron-Donating Groups (-CH₃, -OCH₃, -NH₂) | Decrease Rate | Destabilize the anionic intermediate by increasing electron density on the ring. |

| Steric | ||

| Bulky groups near the leaving group | Decrease Rate | Hinder the physical approach of the incoming nucleophile. |

| Bulky nucleophile | Decrease Rate | Increases steric clash in the transition state. |

Hydrolysis and Transesterification Pathways

Acid- and Base-Catalyzed Ester Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-ethyl-3-nitrobenzoic acid) and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) yields the carboxylic acid, which is then deprotonated by the strong base to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. The presence of electron-withdrawing groups, like the nitro group, on the benzene ring makes the carbonyl carbon more electrophilic and thus generally increases the rate of hydrolysis compared to unsubstituted methyl benzoate. zenodo.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol is eliminated, and deprotonation of the resulting species yields the carboxylic acid. To drive the equilibrium towards the products, an excess of water is typically used.

| Condition | Mechanism Steps | Key Features |

| Base-Catalyzed | 1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). 4. Deprotonation of the carboxylic acid. | Irreversible; Rate enhanced by electron-withdrawing groups. zenodo.org |

| Acid-Catalyzed | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer within the intermediate. 4. Elimination of methanol. 5. Deprotonation. | Reversible; Requires excess water to favor product formation. |

Intermolecular Transesterification Reactions

Transesterification is a process where the ester group of one compound is exchanged with another. For this compound, this involves reacting the methyl ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (4-ethyl-3-nitrobenzoate ester of R'-OH) and methanol.

This reaction is an equilibrium process. To favor the formation of the desired product, the equilibrium can be shifted, typically by using a large excess of the reactant alcohol or by removing one of the products (usually the lower-boiling alcohol, in this case, methanol) as it is formed.

Transesterification is a commercially important reaction. For instance, methyl benzoate is used to produce higher esters, such as benzyl (B1604629) benzoate or butyl benzoate, by reacting it with higher boiling point alcohols. scielo.bracs.org Similarly, benzoate plasticizers are produced by the transesterification of methyl benzoate with diols. wikipedia.org Titanate-based catalysts have been shown to be highly active for these transformations. acs.orgresearchgate.net

Functional Group Interconversions on the Ethyl Moiety

Oxidation Reactions of the Ethyl Group to Carboxylic Acid

The ethyl side chain of this compound can be oxidized to a carboxylic acid group under vigorous conditions, while leaving the aromatic ring intact. unizin.orgpressbooks.pub This reaction is a characteristic transformation of alkylbenzenes. The presence of the aromatic ring significantly influences the reactivity of the alkyl side chain. unizin.orglibretexts.org

The oxidation occurs specifically at the benzylic carbon—the carbon atom directly attached to the aromatic ring. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org Since the ethyl group has two benzylic hydrogens, it is susceptible to this oxidation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃/H₂SO₄) are typically used. libretexts.org

The reaction converts the ethyl group into a carboxyl group (-COOH), transforming the starting material into a dicarboxylic acid derivative (3-nitro-1,4-benzenedicarboxylic acid methyl ester). The rest of the alkyl chain is cleaved in the process. libretexts.org Notably, compounds lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this type of oxidation. unizin.orgpressbooks.pub The mechanism is complex but is understood to involve the formation of benzylic radical intermediates, which are stabilized by resonance with the aromatic ring. unizin.orgpressbooks.pub

| Starting Moiety | Oxidizing Agent | Product Moiety | Requirement |

| Ethyl Group (-CH₂CH₃) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) | At least one benzylic hydrogen. unizin.orglibretexts.org |

| tert-Butyl Group (-C(CH₃)₃) | KMnO₄ or CrO₃/H₂SO₄ | No Reaction | Lacks benzylic hydrogens. unizin.orgpressbooks.pub |

Bromination of Alkyl Side Chains for Further Derivatization

The selective functionalization of the ethyl side chain on this compound is a critical step for creating diverse analogs. This transformation is most effectively achieved through benzylic bromination, a free-radical halogenation reaction that targets the carbon atom directly attached to the aromatic ring. masterorganicchemistry.comlibretexts.org This specific position is highly reactive due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com

The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. wikipedia.orgmychemblog.comwikipedia.org The use of NBS is crucial as it provides a low, constant concentration of elemental bromine (Br₂), which favors the desired radical substitution pathway over competing ionic reactions, such as electrophilic addition to the aromatic ring. masterorganicchemistry.comorganic-chemistry.orgchem-station.com

The reaction proceeds via a classic free-radical chain mechanism:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form initial radicals. These radicals then react with the trace amount of Br₂ present to generate bromine radicals (Br•). mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group on this compound. This is the selectivity-determining step, as the benzylic C-H bond is weaker than other C-H bonds in the molecule. masterorganicchemistry.comlibretexts.org This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the product, Methyl 4-(1-bromoethyl)-3-nitrobenzoate, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction concludes when various radical species combine to form stable, non-radical products.

The HBr produced during propagation reacts with NBS to regenerate the necessary elemental bromine, ensuring the chain reaction continues efficiently. mychemblog.com Standard conditions typically involve refluxing the substrate with NBS and an initiator in an inert solvent like carbon tetrachloride (CCl₄). wikipedia.orgcommonorganicchemistry.comchemicalbook.com However, due to the toxicity of CCl₄, alternative solvents such as trifluorotoluene or acetonitrile (B52724) have been successfully used. wikipedia.orgorganic-chemistry.org

The resulting product, Methyl 4-(1-bromoethyl)-3-nitrobenzoate, is a highly valuable synthetic intermediate. The bromine atom at the benzylic position is an excellent leaving group, making the compound susceptible to a variety of nucleophilic substitution reactions. libretexts.org This allows for the introduction of diverse functional groups (e.g., amines, alcohols, cyanides, ethers), providing a gateway to a wide array of derivatized compounds for further investigation. masterorganicchemistry.com

Table 1: Typical Conditions for Benzylic Bromination

Derivatization and Structural Analogs of Methyl 4 Ethyl 3 Nitrobenzoate

Systematic Exploration of Alkyl Ester Homologs and Isomers

The synthesis of alkyl ester homologs of 4-ethyl-3-nitrobenzoic acid is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with a range of alcohols (e.g., ethanol, propanol, butanol) to yield the corresponding esters. google.comgoogle.comscirp.org The reaction conditions, such as temperature and the choice of acid catalyst (e.g., sulfuric acid, polyfluoroalkanesulfonic acid), can be optimized to achieve high yields. google.comscirp.orggoogle.com

The preparation of various alkyl nitrobenzoates is well-documented, providing a procedural basis for synthesizing homologs of methyl 4-ethyl-3-nitrobenzoate. For instance, methods for preparing ethyl 4-nitrobenzoate (B1230335) and ethyl 3-nitrobenzoate highlight the adaptability of esterification reactions to different isomers. google.comorgsyn.org These processes often involve reacting the corresponding nitrobenzoic acid with an excess of the alcohol in the presence of an acid catalyst and an inert solvent to facilitate the removal of water, thereby driving the reaction to completion. google.com

Below is a representative table of potential alkyl ester homologs of 4-ethyl-3-nitrobenzoic acid and related isomers, illustrating the structural variations possible.

Synthesis and Reactivity of Nitro- and Halogen-Substituted Benzoate (B1203000) Analogs

The synthesis of benzoate analogs bearing both nitro and halogen substituents can be approached through several routes. One common method involves the nitration of a halogen-substituted benzoic acid or its ester. Alternatively, a halogen can be introduced onto a nitrobenzoate scaffold. For example, the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate has been described, involving the nitration of a dichlorinated precursor, followed by oxidation and esterification. google.com

The reactivity of these compounds is significantly influenced by the electronic properties of the substituents. Nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgcutm.ac.in Halogens also withdraw electron density inductively but can donate electrons through resonance. lumenlearning.com When a halogen is positioned ortho or para to a nitro group, the ring is highly activated for SNAr, allowing the halogen to be displaced by a variety of nucleophiles. libretexts.orgnih.govd-nb.info This reactivity is a cornerstone of synthetic strategies for creating complex substituted aromatic compounds. nih.gov The addition of a nucleophile to the electron-deficient ring is generally the rate-limiting step in these reactions. nih.gov

Structural Variations for Functional Enhancement in Research

Modification of Aryl Substituents and their Impact on Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of its three substituents: the methyl ester, the ethyl group, and the nitro group.

Electron-withdrawing groups (EWGs) : The nitro (-NO₂) and methyl ester (-COOCH₃) groups are potent EWGs. They decrease the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution (EAS). lumenlearning.comvedantu.comstudymind.co.uk A nitro group can decrease the ring's reactivity by a factor of a million or more compared to unsubstituted benzene. cutm.ac.inlumenlearning.comlumenlearning.com These groups direct incoming electrophiles to the meta position relative to themselves. libretexts.org

Electron-donating groups (EDGs) : The ethyl (-CH₂CH₃) group is an alkyl group, which acts as a weak EDG through an inductive effect. libretexts.org EDGs increase the electron density of the ring, activating it towards EAS and directing incoming electrophiles to the ortho and para positions. studymind.co.uk

In this compound, the directing effects of the substituents are in opposition. The strong deactivating and meta-directing influence of the nitro and ester groups dominates, making further electrophilic substitution difficult. Conversely, for nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group makes the ring more susceptible to attack, particularly at positions ortho and para to the nitro group. quora.comscilit.com

Preparation of Amide Derivatives from Nitrobenzoate Precursors

Amide derivatives can be synthesized from nitrobenzoate precursors through several methodologies. A common approach is the aminolysis of the ester, where the methyl ester is reacted with ammonia (B1221849) or a primary/secondary amine. youtube.com This reaction can sometimes be facilitated by the use of diols or polyols as solvents or catalysts. google.com

More advanced, one-pot protocols have been developed that convert nitroarenes directly into N-aryl amides. nih.gov These methods often involve an initial, in-situ reduction of the nitro group to an amine, which then reacts with an acylating agent. nih.gov For example, the reduction of the nitro group can be achieved with reagents like trichlorosilane, followed by reaction with an anhydride (B1165640) to form the amide. nih.gov Another strategy involves the reductive amidation of esters with nitro compounds using a nickel-based catalyst system, which provides a more step-economical route to the desired amide. nih.gov The synthesis of various nitrobenzoic acid amide derivatives has also been achieved by reacting the corresponding nitrobenzoic acid or its reactive derivatives (like acid chlorides) with polyamines. google.com

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-Activity Relationship (SAR) is the study of how a molecule's chemical structure relates to its biological or chemical activity. wikipedia.org For nitroaromatic compounds, SAR studies are crucial for understanding their properties, including toxicity and mutagenicity. researchgate.netmdpi.com The development of Quantitative Structure-Activity Relationships (QSAR) uses mathematical models to predict the activity of compounds. wikipedia.orgnih.gov

Key determinants of activity in nitroaromatic compounds often include:

Hydrophobicity : The compound's ability to partition between octanol (B41247) and water is a significant factor in its biological interactions. nih.gov

Electronic Properties : The energy of the lowest unoccupied molecular orbital (LUMO) is frequently correlated with the activity of nitroaromatic compounds. nih.govnih.gov A lower LUMO energy generally indicates higher electrophilicity and reactivity. nih.gov

SAR studies have shown that the biological impact of a nitroaromatic compound is complex and depends on a combination of these structural and electronic factors. researchgate.net These studies are essential for designing new molecules with desired activities while minimizing potential adverse effects. nih.gov

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound This compound is not publicly available.

No research findings, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, or analyses from coupled techniques such as GC-MS or LC-MS, could be located for this specific molecule. The stringent requirement to focus solely on "this compound" and to include detailed, research-backed data tables for each specified analytical technique cannot be fulfilled due to the absence of this information in the public domain.

Information is available for structurally related isomers and analogs, such as Ethyl 4-methyl-3-nitrobenzoate and Methyl 3-nitrobenzoate, but per the instructions, this information cannot be used as a substitute. Therefore, the requested article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of Methyl 4-ethyl-3-nitrobenzoate. These methods probe the vibrational modes of the molecule's constituent bonds, providing a unique spectral fingerprint that is invaluable for functional group identification and conformational analysis.

Identification of Key Functional Groups (e.g., nitro, ester carbonyl)

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its primary functional groups: the aromatic nitro group (NO₂) and the methyl ester group (-COOCH₃).

The nitro group gives rise to two particularly strong and distinct absorption bands in the IR spectrum. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. researchgate.netsouthalabama.edu For aromatic nitro compounds, these bands are intense due to the large change in dipole moment during vibration. spectroscopyonline.com The C-N stretching vibration is expected around 1100 cm⁻¹. researchgate.net

The ester functional group is readily identified by the strong absorption of the carbonyl (C=O) stretch, which for aromatic esters like methyl benzoate (B1203000) analogs, typically appears at a high frequency, around 1725-1738 cm⁻¹. southalabama.educhegg.com The presence of the electron-withdrawing nitro group can influence the precise position of this band. Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1300-1150 cm⁻¹ region. southalabama.educhegg.com

The aromatic ring itself presents several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations observed in the 900-690 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the highly polar nitro group vibrations are strong in the IR spectrum, they are also observable in the Raman spectrum. researchgate.net A key advantage of Raman is the typically weak signal from O-H bonds (from residual water), which can obscure regions in IR spectra. The symmetric vibrations of the benzene ring and the C=C bonds are often more intense in the Raman spectrum compared to their IR absorptions. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |

| Aliphatic C-H (methyl/ethyl) | Stretching | 2980 - 2850 | 2980 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretching | ~1725 | ~1725 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1520 | 1550 - 1520 | Very Strong (IR) |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1340 | 1355 - 1340 | Very Strong (IR) |

| Ester C-O | Stretching | 1300 - 1150 | 1300 - 1150 | Strong |

Conformational Analysis through Vibrational Frequencies

The vibrational frequencies of this compound can be sensitive to its conformational state, particularly the rotational orientations (dihedral angles) of the ethyl, nitro, and methyl ester groups relative to the plane of the benzene ring. While the benzene ring itself is rigid, these substituents can rotate.

Changes in conformation can alter the electronic environment and steric interactions within the molecule. For instance, the degree of conjugation between the ester's carbonyl group and the aromatic ring can be affected by the angle of the ester group, which would cause a shift in the C=O stretching frequency. Similarly, steric hindrance between the adjacent ethyl and nitro groups could lead to out-of-plane twisting of the nitro group. Such twisting would disrupt the π-conjugation with the ring and shift the NO₂ stretching frequencies. researchgate.net

While detailed conformational analysis often requires computational support, such as Density Functional Theory (DFT) calculations to predict the spectra of different conformers, subtle shifts or the appearance of new shoulders on existing peaks in high-resolution vibrational spectra can suggest the presence of multiple stable conformers in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light that excites electrons to higher energy orbitals. The spectrum is characterized by absorption bands corresponding to specific electronic transitions within the molecule.

For an aromatic nitro compound like this, two main types of transitions are expected:

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π-orbitals to anti-bonding π*-orbitals within the conjugated system of the benzene ring, which is extended by the nitro and carbonyl groups. These transitions typically result in strong absorption bands (high molar absorptivity) in the UV region. For substituted nitrobenzenes, these bands are often observed between 260 and 330 nm. rsc.orglibretexts.org

n → π Transitions:* These are lower-intensity transitions involving the excitation of a non-bonding electron (from the oxygen atoms of the nitro or ester groups) into an anti-bonding π-orbital. These transitions are symmetry-forbidden, resulting in weak absorption bands that can sometimes be obscured by the more intense π → π bands. libretexts.org For nitroalkanes, this transition is seen around 270 nm, and a similar weak band could be expected for this aromatic derivative. libretexts.org

The position of the maximum absorbance (λ_max) is influenced by the combination of substituents on the benzene ring. The ethyl group (an activating group) and the nitro and methyl ester groups (deactivating groups) collectively determine the electronic properties and the precise λ_max values for the electronic transitions.

| Electronic Transition | Associated Chromophore | Expected λ_max (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring / Nitro Group | ~260 - 330 | High |

| n → π | Nitro Group / Carbonyl Group | ~270 - 340 | Low |

Chromatographic Methods for Purity and Isolation

Chromatography is essential for the analysis and purification of this compound, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and performing quantitative analysis. A reverse-phase HPLC (RP-HPLC) setup is typically employed for compounds of this polarity.

In a typical RP-HPLC method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For a related compound, ethyl 4-nitrobenzoate (B1230335), an effective separation uses a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid (like phosphoric or formic acid) to ensure sharp peak shapes. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs (e.g., its λ_max). The retention time is a characteristic feature of the compound under specific conditions, and the peak area is directly proportional to its concentration, allowing for precise quantification.

| Parameter | Typical Condition |

|---|---|

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture |

| Additives | 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Detection | UV-Vis Detector (set at λ_max, e.g., ~265 nm) |

| Purpose | Purity assessment, Quantitative analysis |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily to monitor the progress of a chemical reaction, such as the nitration of methyl 4-ethylbenzoate (B1233868) to form the target compound. chegg.com

For this application, a small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed by placing it in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate. southalabama.edursc.org The components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The nonpolar starting material (methyl 4-ethylbenzoate) would travel further up the plate (higher Retention Factor, R_f), while the more polar product, this compound, would have a lower R_f value. southalabama.edu By comparing the spots from the reaction mixture to spots of the pure starting material, the disappearance of the reactant and the appearance of the product can be tracked over time. The spots are typically visualized under UV light, where the aromatic rings will fluoresce or quench fluorescence.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel (on glass or aluminum plates) |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 8:2 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring reaction progress, preliminary separation analysis |

X-ray Crystallography for Solid-State Molecular Architecture (applicable to analogous compounds)

Detailed research findings from the crystallographic studies of analogous compounds, such as Methyl 4-nitrobenzoate and Methyl 3-carboxy-5-nitrobenzoate, reveal key structural motifs that are likely to be present in this compound.

For instance, the crystal structure of Methyl 4-nitrobenzoate has been determined, providing a foundational model for understanding the solid-state conformation of similar molecules. nih.govresearchgate.net In the case of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of approximately 0.6°. nih.govresearchgate.net The methoxycarbonyl group, however, is slightly twisted out of the plane of the benzene ring. nih.govresearchgate.net This planarity of the nitro group allows for efficient packing and the formation of intermolecular interactions.

The crystallographic data for analogous compounds are summarized in the interactive data tables below. These tables provide a comparative overview of the unit cell parameters and other crystallographic details, which serve as a valuable reference for predicting the structural properties of this compound.

Crystal Data for Analogous Compound: Methyl 4-nitrobenzoate nih.gov

| Crystal Data | |

| Chemical Formula | C₈H₇NO₄ |

| Formula Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.109 (3) |

| b (Å) | 17.092 (6) |

| c (Å) | 7.193 (3) |

| α (°) | 90 |

| β (°) | 116.292 (4) |

| γ (°) | 90 |

| Volume (ų) | 783.6 (5) |

| Z | 4 |

Data Collection and Refinement for Analogous Compound: Methyl 4-nitrobenzoate nih.gov

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 93 |

| Measured Reflections | 6176 |

| Independent Reflections | 1787 |

| Rint | 0.023 |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.080 |

| Goodness-of-fit (S) | 1.00 |

Crystal Data for Analogous Compound: Methyl 3-carboxy-5-nitrobenzoate nih.gov

| Crystal Data | |

| Chemical Formula | C₉H₇NO₆ |

| Formula Weight | 225.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3450 (15) |

| b (Å) | 8.9050 (18) |

| c (Å) | 14.474 (3) |

| α (°) | 90 |

| β (°) | 91.18 (3) |

| γ (°) | 90 |

| Volume (ų) | 946.5 (3) |

| Z | 4 |

Data Collection and Refinement for Analogous Compound: Methyl 3-carboxy-5-nitrobenzoate nih.gov

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 (2) |

| Measured Reflections | 1859 |

| Independent Reflections | 1717 |

| Rint | 0.021 |